2-(2-Pyridyl)benzoxazole
Overview
Description
2-(2-Pyridyl)benzoxazole is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a benzoxazole derivative with a pyridyl group at the 2-position, which can act as a ligand in coordination chemistry and has been utilized in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of 2-(2-Pyridyl)benzoxazole and related compounds has been explored through different methods. One approach involves the palladium-catalyzed aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by acid-mediated ring closure to form the benzoxazole ring . Another method includes photostimulated C-O cyclization of anions from carboxamides, leading to the formation of benzoxazole derivatives . These methods demonstrate the versatility and broad substrate scope in the synthesis of benzoxazole compounds.
Molecular Structure Analysis
The molecular structure of 2-(2-Pyridyl)benzoxazole has been analyzed using single X-ray crystallography in the context of its complexes with palladium. The ligand effects on the structure and catalytic activities of these complexes have been studied, revealing that the ease of ligand dissociation can influence the catalytic performance in reactions such as the Mizoroki-Heck reaction .
Chemical Reactions Analysis
2-(2-Pyridyl)benzoxazole has been used as a ligand in various chemical reactions. For instance, it forms complexes with palladium that are active in catalyzing the Mizoroki-Heck reaction, although its catalytic activity is less than that of the related 2-(2-Pyridyl)benzimidazole-PdCl2 complex due to easier ligand dissociation . Additionally, copper(II) complexes with 2-(2-Pyridyl)benzoxazole ligands have been synthesized and shown to possess significant antioxidant activity, potentially due to their superoxide radical scavenging abilities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Pyridyl)benzoxazole and its derivatives have been extensively studied. Quantum-chemical calculations have been used to understand the structure-activity relationships of antimicrobial benzoxazole derivatives, indicating that the electrophilic superdelocalizability of the nitrogen atom in the oxazole moiety is related to antimicrobial activity . The electrochemical properties of metal complexes with 2-(2-Pyridyl)benzoxazole ligands have been investigated, showing redox responses and fluorescence spectra at room temperature, which are influenced by the solvent polarity .
Scientific Research Applications
Summary of the Application
A series of benzoxazole analogues, including 2-(2-Pyridyl)benzoxazole, were synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities .
Methods of Application or Experimental Procedures
The benzoxazole compounds were synthesized and screened for their in vitro antimicrobial activity against various bacterial and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM . The in vitro anticancer activity was determined using the Sulforhodamine B assay .
Results or Outcomes
The study indicated that several compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole . Some compounds also showed promising anticancer activity in comparison to 5-fluorouracil .
2. Homogeneous Catalysts in Hydrogenation of Alkenes and Alkynes
Summary of the Application
2-(2-Pyridyl)benzoxazole was used to form palladium (ii) complexes, which acted as homogeneous catalysts in the hydrogenation of alkenes and alkynes .
Methods of Application or Experimental Procedures
Reactions of 2-(2-Pyridyl)benzoxazole with either [PdCl2(NCMe)2] or [PdClMe(COD)] produced complexes in good yields . These complexes were then used as catalysts in hydrogenation reactions .
Results or Outcomes
The complexes formed active catalysts in hydrogenation reactions of alkenes and alkynes . Hydrogenation of terminal alkenes was accompanied by isomerization to the internal isomers, while alkyne reactions involved a two-step process producing alkenes and the respective alkanes .
3. Copper(II)-Dipeptide Complexes
Summary of the Application
2-(2-Pyridyl)benzoxazole was used to form mononuclear mixed ligand copper(II) complexes. These complexes were studied for their interaction with DNA, antioxidation, and in vitro cytotoxicity .
Methods of Application or Experimental Procedures
Two new mononuclear mixed ligand copper(II) complexes were prepared and characterized by various analytical and spectral techniques. The interactions of the complexes with DNA were investigated using multi-spectroscopic methods, viscometry, and electrochemical titration as well as molecular docking technique .
Results or Outcomes
The complexes were found to bind to calf thymus DNA (CT-DNA) through an intercalative mode. They exhibited efficient oxidative cleavage of pBR322 plasmid DNA in the presence of ascorbic acid, probably induced by •OH as reactive oxygen species. The complexes also displayed excellent antioxidant activities and were screened for their in vitro cytotoxicity against three human carcinoma cell lines .
4. Ruthenium Complexes
Summary of the Application
2-(2-Pyridyl)benzoxazole was used to form ruthenium complexes. These complexes were evaluated as catalysts in the transfer hydrogenation of ketones .
Methods of Application or Experimental Procedures
Ruthenium complexes supported by 2-(2-pyridyl)benzoxazole ligands were synthesized and characterized. Their catalytic activities were evaluated in the transfer hydrogenation of ketones .
Results or Outcomes
Density functional theoretical calculations showed that the dipole moments of the complexes control their catalytic activities. The complexes were reported to be effective catalysts in the transfer hydrogenation of ketones .
5. Antifungal Activity
Summary of the Application
2-(2-Pyridyl)benzoxazole and its analogues have been evaluated for their antifungal activity .
Methods of Application or Experimental Procedures
The compounds were synthesized and their antifungal activity was tested against various fungal strains .
Results or Outcomes
The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .
6. Metallopeptide-based Chemotherapeutic Agents
Summary of the Application
2-(2-Pyridyl)benzoxazole was used to form copper(II)-dipeptide complexes. These complexes were studied for their interaction with DNA, antioxidation, and in vitro cytotoxicity . The results showed the in vitro biochemical potentials of the Cu(II)-dipeptide complexes with aromatic heterocyclic, viz. effective metallopeptide-nucleases, SOD mimics and non-platinum chemotherapeutic metallopharmaceuticals and their structure-activity relationship .
Methods of Application or Experimental Procedures
Two new mononuclear mixed ligand copper(II) complexes were prepared and characterized by various analytical and spectral techniques. The interactions of the complexes with DNA were investigated using multi-spectroscopic methods, viscometry and electrochemical titration as well as molecular docking technique .
Results or Outcomes
The complexes were found to bind to calf thymus DNA (CT-DNA) through an intercalative mode. They exhibited efficient oxidative cleavage of pBR322 plasmid DNA in the presence of ascorbic acid, probably induced by •OH as reactive oxygen species. In addition, the complexes displayed excellent antioxidant activities and were screened for their in vitro cytotoxicity against three human carcinoma cell lines .
Safety And Hazards
Future Directions
The biochemical potentials of the copper(II)-dipeptide complexes with 2-(2-Pyridyl)benzoxazole, such as their effectiveness as metallopeptide-nucleases, SOD mimics, and non-platinum chemotherapeutic metallopharmaceuticals, suggest that they could contribute to the rational molecular design of new metallopeptide-based chemotherapeutic agents .
properties
IUPAC Name |
2-pyridin-2-yl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELSCYIRWKBEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186611 | |
Record name | Benzoxazole, 2-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridyl)benzoxazole | |
CAS RN |
32959-62-9 | |
Record name | Benzoxazole, 2-(2-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032959629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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